
Phosphorane, ethenyltetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorane, ethenyltetrafluoro- is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of a pentavalent phosphorus atom bonded to four fluorine atoms and an ethenyl group. This compound is notable for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorane, ethenyltetrafluoro- can be synthesized through several methods. One common approach involves the reaction of phosphorus pentafluoride with an ethenyl-containing precursor under controlled conditions. The reaction typically requires an inert atmosphere to prevent unwanted side reactions and is conducted at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of phosphorane, ethenyltetrafluoro- often involves large-scale reactions using specialized equipment to handle the highly reactive fluorine-containing reagents. The process may include steps such as distillation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorane, ethenyltetrafluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and various substituted phosphoranes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Phosphorane, ethenyltetrafluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use in bioorthogonal chemistry, where it can be used to label and track biomolecules.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability .
Wirkmechanismus
The mechanism by which phosphorane, ethenyltetrafluoro- exerts its effects involves the interaction of its phosphorus center with various molecular targets. The compound can form stable complexes with nucleophiles, facilitating reactions such as the Staudinger ligation. This interaction is crucial for its applications in bioorthogonal chemistry and drug delivery .
Vergleich Mit ähnlichen Verbindungen
Phosphorane, ethenyltetrafluoro- can be compared with other similar compounds, such as:
Phosphorus pentafluoride: Similar in having fluorine atoms bonded to phosphorus but lacks the ethenyl group.
Phosphorene: A two-dimensional material with unique electronic properties, used in advanced electronic applications.
Tertiary phosphines: Compounds with phosphorus bonded to three organic groups, widely used in catalysis and organic synthesis .
Phosphorane, ethenyltetrafluoro- stands out due to its unique combination of fluorine atoms and an ethenyl group, which imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
3583-99-1 |
|---|---|
Molekularformel |
C2H3F4P |
Molekulargewicht |
134.01 g/mol |
IUPAC-Name |
ethenyl(tetrafluoro)-λ5-phosphane |
InChI |
InChI=1S/C2H3F4P/c1-2-7(3,4,5)6/h2H,1H2 |
InChI-Schlüssel |
BRPBAWFXPUPAJH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CP(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




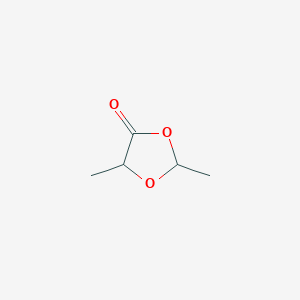

![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
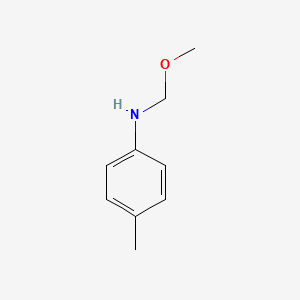
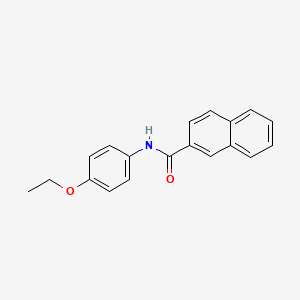
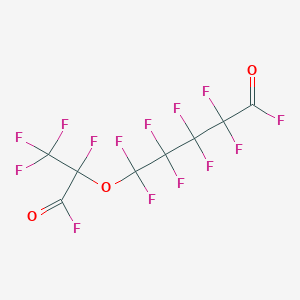
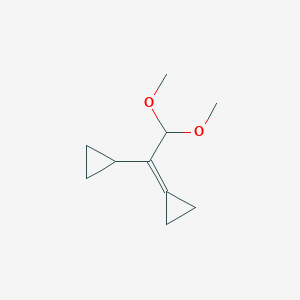
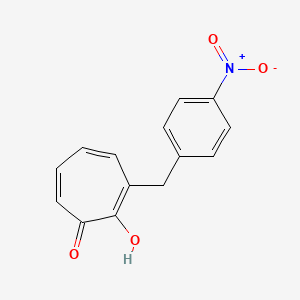
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
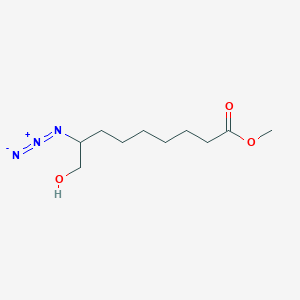
![2-(4-chlorophenyl)-3-{5-[4-(propan-2-yl)phenoxy]pentyl}quinazolin-4(3H)-one](/img/structure/B14144631.png)
